2-Bromo-6-chloro-3-fluorophenol CAS number and chemical identity
2-Bromo-6-chloro-3-fluorophenol CAS number and chemical identity
Identity, Synthesis, and Application in Medicinal Chemistry
Executive Summary
2-Bromo-6-chloro-3-fluorophenol (CAS: 1782417-49-5 ) is a highly specialized poly-halogenated phenol intermediate used primarily in the synthesis of advanced pharmaceutical agents and agrochemicals. Characterized by its dense functionalization—containing bromine, chlorine, and fluorine atoms on a single phenolic ring—it serves as a versatile scaffold for Structure-Activity Relationship (SAR) studies.
The compound’s unique substitution pattern allows for orthogonal functionalization: the bromine atom facilitates selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the fluorine atom modulates metabolic stability and lipophilicity. This guide outlines the chemical identity, synthetic pathways, handling protocols, and reactivity profiles necessary for integrating this compound into drug discovery workflows.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
The following data consolidates the physicochemical profile of the target compound.
Datasheet: 2-Bromo-6-chloro-3-fluorophenol
| Property | Specification |
| CAS Number | 1782417-49-5 |
| IUPAC Name | 2-Bromo-6-chloro-3-fluorophenol |
| Molecular Formula | C₆H₃BrClFO |
| Molecular Weight | 225.44 g/mol |
| SMILES | Oc1c(Br)c(F)ccc1Cl |
| Appearance | Off-white to pale yellow solid (low-melting) or viscous liquid |
| Purity Grade | Typically ≥97% (HPLC) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| Acidity (pKa) | ~6.5 - 7.5 (Estimated; more acidic than phenol due to electron-withdrawing halogens) |
Synthetic Routes & Manufacturing[5][6][9][10]
Synthesizing 2-Bromo-6-chloro-3-fluorophenol requires overcoming significant regioselectivity challenges. The directing effects of the hydroxyl group (strongly activating, ortho/para) compete with the directing effects of the halogens.
Mechanism of Synthesis: Directed Halogenation
The most logical synthetic pathway involves the stepwise halogenation of 3-fluorophenol. The sequence is critical to ensure the correct placement of bromine and chlorine atoms.
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Precursor Selection: 3-Fluorophenol is the optimal starting material.
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Step 1: Bromination: Controlled bromination is performed. The hydroxyl group directs ortho/para. The 3-fluoro substituent exerts an inductive withdrawing effect, deactivating the ring but directing ortho/para relative to itself. The position between OH and F (C2) is sterically crowded but electronically activated. However, under standard conditions, para-bromination (C4) is often favored. To achieve the 2-bromo isomer, conditions favoring ortho-substitution (e.g., using amines to coordinate the phenol) or separation of isomers is required.
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Note: Commercially, 2-Bromo-3-fluorophenol (CAS 443-81-2) is often used as the advanced intermediate to bypass this difficulty.
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Step 2: Chlorination: Chlorination of 2-Bromo-3-fluorophenol.
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Sites Available: C4 (para to OH) and C6 (ortho to OH).
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Regiochemistry: C4 is ortho to the Fluorine atom, which inductively deactivates this site. C6 is para to the Fluorine, making it electronically more favorable for Electrophilic Aromatic Substitution (EAS) despite being ortho to the OH.
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Result: This electronic push-pull dynamic favors the formation of the 6-chloro isomer, yielding the target 2-Bromo-6-chloro-3-fluorophenol .
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Visualization: Synthetic Workflow
Figure 1: Stepwise synthetic pathway leveraging electronic directing effects to achieve the target isomer.
Reactivity Profile & Applications
This compound is a "privileged scaffold" in medicinal chemistry due to its ability to undergo orthogonal coupling reactions.
Selective Functionalization Strategy
Researchers can exploit the reactivity difference between the C-Br and C-Cl bonds.
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C-Br Bond: Weaker bond energy (~67 kcal/mol). Reacts first in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
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C-Cl Bond: Stronger bond energy (~80 kcal/mol). Remains intact during initial coupling, allowing for a second derivatization step later.
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OH Group: Can be protected (e.g., as a methyl ether or TBDMS) or used as a nucleophile for ether synthesis.
Visualization: Chemoselectivity Logic
Figure 2: Chemoselective reactivity map. The Bromine atom provides the primary entry point for carbon-carbon bond formation.
Analytical Characterization
Validating the identity of 2-Bromo-6-chloro-3-fluorophenol requires distinguishing it from its isomers (e.g., 4-chloro or 5-fluoro variants).
1H NMR Signature (Predicted)
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Solvent: DMSO-d6
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Signals:
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δ ~10.5 ppm (s, 1H): Phenolic OH (Exchangeable).
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Aromatic Region: Two protons are present on the ring (H4 and H5).
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H4: This proton is adjacent to Fluorine (C3) and Chlorine (C6) is meta. Expect a doublet of doublets (dd) due to coupling with F (J_H-F ~8-10 Hz) and H5 (J_H-H ~8 Hz).
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H5: Adjacent to Chlorine (C6) and H4. Expect a doublet (d) or doublet of doublets.
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Differentiation: The coupling constant between H4 and F is the diagnostic marker. If the Cl were at C4, the splitting pattern would change drastically (singlets or meta-coupling).
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Mass Spectrometry (GC-MS/LC-MS)
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Parent Ion: Look for molecular ion peaks [M]- or [M]+.
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Isotope Pattern: The combination of Br (79/81) and Cl (35/37) creates a distinct "M, M+2, M+4" pattern.
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M (Br79/Cl35): Base peak.
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M+2 (Br81/Cl35 + Br79/Cl37): High intensity (~130% of base).
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M+4 (Br81/Cl37): Lower intensity (~30% of base).
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Safety & Handling Protocols
Hazard Classification:
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GHS Signal: WARNING / DANGER
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H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Handling Procedure:
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Engineering Controls: Always handle within a certified chemical fume hood. The presence of multiple halogens increases lipophilicity, potentially aiding skin absorption.
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PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and a lab coat.
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Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Phenols are oxidation-prone; the halogenated nature adds stability, but light sensitivity is possible (C-Br bond photolysis).
References
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AOBChem. (2024). Product Datasheet: 2-Bromo-6-chloro-3-fluorophenol (CAS 1782417-49-5).[2] Retrieved from
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PubChem. (2024).[1] Compound Summary: 2-Bromo-3-fluorophenol (Precursor Analysis). National Library of Medicine. Retrieved from [1]
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Sigma-Aldrich. (2024). Safety Data Sheet: Halogenated Phenols. Retrieved from
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ChemicalBook. (2024). Supplier Listings and Isomer Data for Bromo-chloro-fluorophenols. Retrieved from [3][4]

